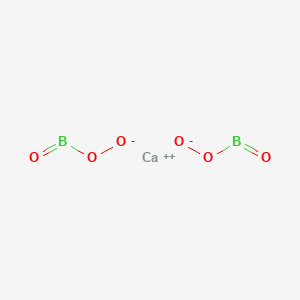
1-Bromo-2-phenylethynyl-benzene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
1-Bromo-2-phenylethynyl-benzene has been utilized in various synthetic pathways. For example, it's involved in the facile one-pot synthesis of diarylacetylenes from arylaldehydes, demonstrating its role in forming complex organic compounds (Chen et al., 2021). Additionally, its reactivity has been explored in reactions like the bromine-lithium exchange, leading to the synthesis of different organic structures such as 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi et al., 2013).
Photoluminescence and Material Science
In the field of material science, 1-Bromo-2-phenylethynyl-benzene has been used in studying fluorescence properties. A study on 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a derivative, showed significant photoluminescence properties, suggesting potential applications in optoelectronic devices (Zuo-qi, 2015).
Organic Electronics
Its application extends to organic electronics as well. For instance, it serves as a precursor in the synthesis of various molecular wires, an essential component in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Crystal Engineering and Photophysical Studies
The compound also finds use in crystal engineering, where its derivatives are studied for their unique crystal structures and photophysical properties. This has implications for designing materials for specific electronic applications (Wong et al., 2004).
Safety and Hazards
According to the safety data sheet, 1-Bromo-2-phenylethynyl-benzene should be handled with personal protective equipment to avoid dust formation, breathing vapours, mist, or gas, and contact with skin and eyes . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-bromo-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCMLNNQRSTEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452696 | |
| Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-phenylethynyl-benzene | |
CAS RN |
21375-88-2 | |
| Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
